![molecular formula C8H17NO2 B1418926 3-(Diethylamino)butanoic acid CAS No. 873989-18-5](/img/structure/B1418926.png)
3-(Diethylamino)butanoic acid
Overview
Description
3-(Diethylamino)butanoic acid is an organic compound characterized by the presence of a diethylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)butanoic acid typically involves the reaction of diethylamine with a suitable butanoic acid derivative. One common method is the alkylation of diethylamine with a halogenated butanoic acid, such as 3-chlorobutanoic acid, under basic conditions. The reaction proceeds as follows: [ \text{Cl-CH}_2\text{-CH}_2\text{-COOH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N-CH}_2\text{-CH}_2\text{-COOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Diethylamino)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors The diethylamino group can enhance the compound’s binding affinity to these targets, influencing biochemical pathways and cellular processes
Comparison with Similar Compounds
- 3-(Dimethylamino)butanoic acid
- 3-(Aminomethyl)butanoic acid
- 3-(Methylamino)butanoic acid
Comparison: 3-(Diethylamino)butanoic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Biological Activity
3-(Diethylamino)butanoic acid, also known as 4-(diethylamino)butanoic acid, is an organic compound with significant potential in biochemical and pharmacological research. This compound is structurally related to butyric acid, which is recognized for its various biological activities, including roles in metabolic regulation and gut health. The presence of the diethylamino group enhances its chemical properties, making it a subject of interest in scientific studies.
Chemical Structure and Properties
- Chemical Formula : C8H17N
- CAS Number : 63867-13-0
- Molecular Weight : 143.23 g/mol
The diethylamino group contributes to the solubility and reactivity of the compound, influencing its interactions with biological macromolecules.
This compound is believed to interact with biological targets similarly to butyric acid. It has been suggested that it acts as an agonist for the human hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor involved in metabolic signaling pathways. This interaction may play a role in:
- Metabolic Regulation : Influencing energy metabolism and fat storage.
- Gut Health : Contributing to the production of short-chain fatty acids, which are crucial for maintaining gut microbiota balance.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through modulation of immune responses.
- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from damage, potentially useful in neurodegenerative diseases.
- Effects on Gut Microbiota : It may influence the composition and activity of gut microbiota, promoting beneficial bacterial growth.
Table 1: Summary of Biological Activities
Case Study: Metabolic Effects in Animal Models
A study conducted on animal models demonstrated that administration of this compound resulted in improved metabolic profiles, including reduced body fat and enhanced glucose tolerance. This suggests its potential application in obesity and diabetes management .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, related compounds have shown favorable bioavailability and distribution characteristics, indicating that this compound may also exhibit similar pharmacokinetic properties.
Properties
IUPAC Name |
3-(diethylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7(3)6-8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVSNIDDROFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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